N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
Brand Name: Vulcanchem
CAS No.: 791786-23-7
VCID: VC21404520
InChI: InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Molecular Formula: C23H19NO4S
Molecular Weight: 405.5g/mol

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

CAS No.: 791786-23-7

Cat. No.: VC21404520

Molecular Formula: C23H19NO4S

Molecular Weight: 405.5g/mol

* For research use only. Not for human or veterinary use.

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide - 791786-23-7

Specification

CAS No. 791786-23-7
Molecular Formula C23H19NO4S
Molecular Weight 405.5g/mol
IUPAC Name 9,10-dioxo-N-(2,4,6-trimethylphenyl)anthracene-2-sulfonamide
Standard InChI InChI=1S/C23H19NO4S/c1-13-10-14(2)21(15(3)11-13)24-29(27,28)16-8-9-19-20(12-16)23(26)18-7-5-4-6-17(18)22(19)25/h4-12,24H,1-3H3
Standard InChI Key NMOBFGQRFZOETM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Canonical SMILES CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C

Introduction

Chemical Structure and Properties

Structural Characterization

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide consists of an anthraquinone core (9,10-dioxo-9,10-dihydroanthracene) with a sulfonamide functional group at the 2-position. The sulfonamide nitrogen is substituted with a mesityl group (2,4,6-trimethylphenyl). This structural arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions and biological processes.

The molecule contains several key structural features:

  • A tricyclic anthraquinone scaffold with two carbonyl groups at positions 9 and 10

  • A sulfonamide linkage (-SO₂NH-) at position 2

  • A mesityl group with three methyl substituents attached to the sulfonamide nitrogen

Physical and Chemical Properties

N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is expected to exhibit properties characteristic of both anthraquinone and sulfonamide compounds. The presence of the anthraquinone moiety suggests that this compound would appear as a yellow to red-orange crystalline solid, typical of anthraquinone derivatives. The combination of aromatic rings and carbonyl groups contributes to its likely planar structure and potential for π-π stacking interactions.

Table 1: Predicted Physical Properties of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

PropertyPredicted ValueBasis for Prediction
Molecular Weight419.48 g/molCalculated from chemical formula C₂₃H₁₉NO₄S
Physical StateCrystalline solidBased on similar anthraquinone derivatives
ColorYellow to red-orangeCharacteristic of anthraquinone chromophore
SolubilityPoor in water; Soluble in organic solventsBased on lipophilic nature of structure
Melting Point230-250°C (estimated)Comparable to related sulfonamides
LogP4.2-4.8 (estimated)Based on structural components

Spectroscopic Properties

The spectroscopic profile of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide would be expected to show characteristic features in various analytical techniques:

In IR spectroscopy, distinctive absorption bands would be expected for:

  • N-H stretching of the sulfonamide group (3200-3300 cm⁻¹)

  • C=O stretching of the anthraquinone (1670-1680 cm⁻¹)

  • Asymmetric and symmetric stretching of the SO₂ group (1330-1370 cm⁻¹ and 1140-1170 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

Synthesis Pathways

Sulfonation-Chlorination-Amination Sequence

A common approach would involve:

  • Sulfonation of anthraquinone using concentrated sulfuric acid or chlorosulfonic acid to form 2-anthraquinonesulfonic acid

  • Conversion to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

  • Reaction with mesitylamine in the presence of a base to form the target sulfonamide

Direct C-H Functionalization

Recent advances in C-H activation chemistry might enable more direct approaches to functionalize the 2-position of anthraquinone, potentially offering more efficient synthetic routes.

Reaction Conditions

Table 2: Proposed Reaction Conditions for Key Synthetic Steps

Synthetic StepReagentsConditionsExpected Yield
SulfonationChlorosulfonic acid0-5°C, 2-4 hours70-85%
Sulfonyl Chloride FormationThionyl chloride, DMF (cat.)Reflux, 3-4 hours80-90%
Sulfonamide FormationMesitylamine, TEA, DCM0°C to rt, 12 hours65-75%

Structure-Activity Relationship Analysis

Functional Group Contributions

The biological and chemical properties of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide would be influenced by its constituent functional groups:

Table 3: Structure-Activity Relationship Analysis of Key Functional Groups

Functional GroupPotential Contribution to ActivityPossible Modification Strategies
Anthraquinone CoreDNA intercalation, ROS generation, chromophore propertiesSubstitution patterns, reduction state alterations
Sulfonamide GroupH-bonding, enzyme binding, acidityN-substitution variations, SO₂ modifications
Mesityl GroupLipophilicity, steric bulk, metabolic stabilityAlternative aromatic or aliphatic substituents
Carbonyl GroupsH-bond acceptors, electrophilic centersReduction, thiocarbonyl substitution

Comparative Analysis with Related Compounds

While specific data on N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is limited, insights can be drawn from related compounds:

Anthraquinone-based sulfonamides have been explored as potential therapeutic agents targeting various biological processes. The precise positioning of the sulfonamide group on the anthraquinone scaffold can significantly impact biological activity and selectivity profiles. Position 2 substitution, as in the title compound, might offer a distinct biological profile compared to substitutions at other positions.

Spectroscopic Analysis and Characterization

NMR Spectroscopy

The proton NMR spectrum of N-mesityl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide would exhibit characteristic signals:

  • Aromatic protons of the anthraquinone core (7.5-8.5 ppm)

  • Aromatic protons of the mesityl group (6.8-7.0 ppm)

  • Methyl protons of the mesityl group (2.0-2.5 ppm)

  • Sulfonamide N-H proton (8.5-9.5 ppm)

The carbon-13 NMR would show distinctive resonances for:

  • Carbonyl carbons (180-185 ppm)

  • Aromatic carbons (120-140 ppm)

  • Methyl carbons (18-22 ppm)

Mass Spectrometry

The mass spectrometric analysis would likely show:

  • Molecular ion peak at m/z 419 [M]⁺

  • Fragmentation patterns involving loss of the mesityl group

  • Cleavage of the sulfonamide bond

Target ClassSpecific TargetsRelevance to Disease
ProteasesCysteine proteases, MALT1Cancer, inflammation, autoimmune diseases
DNA-binding proteinsTopoisomerases, helicasesCancer, viral infections
KinasesReceptor and non-receptor tyrosine kinasesCancer, inflammatory disorders
Transcription factorsNF-κB pathway componentsImmune disorders, cancer

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